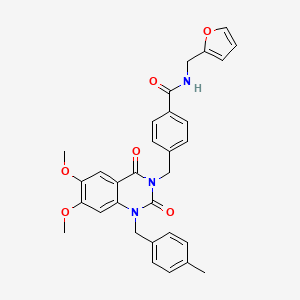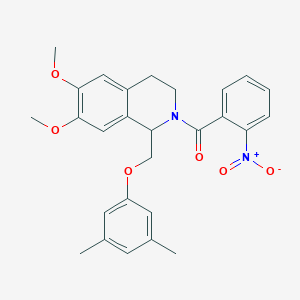![molecular formula C24H21F3N4O2 B2984696 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1115895-75-4](/img/structure/B2984696.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-4-yl group, a trifluoromethyl group, and a piperidine-4-carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-4-yl group, for example, is a fused ring system that includes a benzene ring attached to a furan ring, which is further fused to a pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and stability .Applications De Recherche Scientifique
Synthesis and Evaluation of Heterocyclic Carboxamides
Research efforts have focused on synthesizing heterocyclic carboxamides and evaluating their potential as antipsychotic agents. These compounds, including pyridine-, thiophene-, benzothiophene-, and pyrimidine derivatives, have been studied for their binding to dopamine and serotonin receptors and their ability to antagonize specific behavioral responses in mice models indicative of antipsychotic activity. Compounds displaying promising in vivo activities with minimal side effects in models predicting extrapyramidal symptoms were identified, highlighting their therapeutic potential in psychiatric disorders (Norman et al., 1996).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have been synthesized and characterized. These compounds were evaluated for their ability to inhibit angiogenesis using chick chorioallantoic membrane (CAM) models and their DNA cleavage effectiveness. Some derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential utility in cancer therapy by inhibiting blood vessel formation and directly interacting with DNA (Kambappa et al., 2017).
Discovery of Histone Deacetylase Inhibitors
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor, demonstrates the chemical's role in cancer treatment. MGCD0103 selectively inhibits specific HDACs, affecting cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo underscore the importance of such compounds in developing new anticancer drugs (Zhou et al., 2008).
Synthesis of Pyrazolopyrimidines as Anti-Cancer Agents
A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anti-cancer activities. These compounds showed significant inhibitory effects against a variety of human tumor cell lines. Structure-activity relationship (SAR) studies indicated that certain substitutions on the pyrimidine ring enhanced anti-cancer activities, pointing towards the development of new therapeutic agents (Singh & Paul, 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . This inhibition prevents the repair of DNA single-strand breakage and aggravates DNA double-strand breakage .
Biochemical Pathways
The inhibition of PARP-1 activity by the compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can trigger cell apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound has shown superior biological activity with ic50 values of 22 nm for exogenous parp-1 enzyme and 498 μM for SK-OV-3 cells, respectively, better than Olaparib .
Result of Action
The result of the compound’s action is the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway . This is due to the accumulation of DNA damage caused by the inhibition of PARP-1 .
Action Environment
It’s worth noting that the compound showed low toxicity to normal liver cells , suggesting that it may have a favorable safety profile.
Propriétés
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O2/c25-24(26,27)18-7-3-1-5-16(18)13-28-23(32)15-9-11-31(12-10-15)22-21-20(29-14-30-22)17-6-2-4-8-19(17)33-21/h1-8,14-15H,9-13H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQDNVFNVUJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

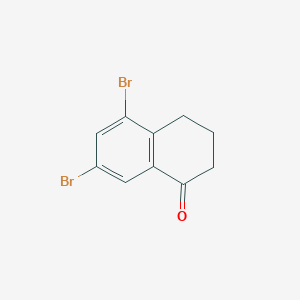
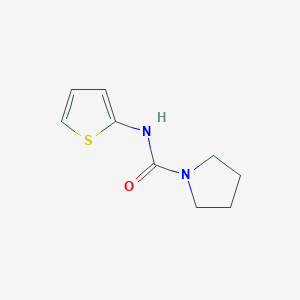
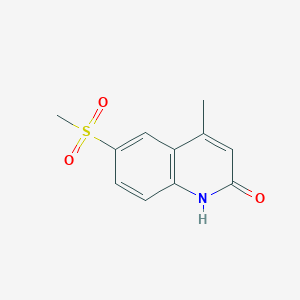
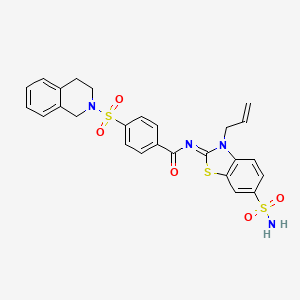
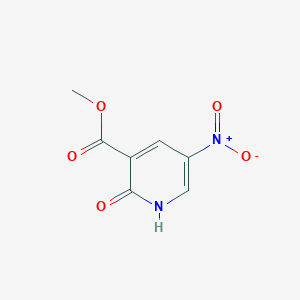
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)



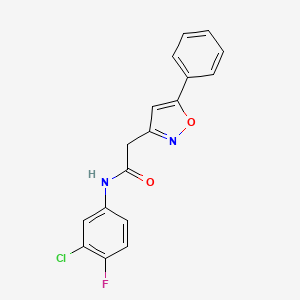
![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)
